molecular formula C5H8ClNOS B1404903 (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride CAS No. 1443931-85-8

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride

Cat. No.: B1404903
CAS No.: 1443931-85-8
M. Wt: 165.64 g/mol
InChI Key: XXGJSNMDNXPFLR-WCCKRBBISA-N
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Description

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C5H8ClNOS and its molecular weight is 165.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cognitive Enhancement and Neuroprotection

  • Cognitive Enhancer in Neurological Disorders : Research has demonstrated that certain derivatives of thiazole, such as T-588, have been effective as cognitive enhancers. These compounds have shown protective effects against sodium nitroprusside-induced cytotoxicity in cultured rat astrocytes, suggesting their potential in treating neurological disorders or brain injuries by mitigating mitochondrial dysfunction and cell injury (Phuagphong et al., 2004).

Synthetic Applications in Chemistry

  • Building Blocks for Diverse Chemical Compounds : Thiazole derivatives have been used as building blocks for synthesizing diverse chemical compounds. For instance, the condensation of certain derivatives with thioamides and subsequent reactions have led to the creation of compounds like 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, which have potential applications in various fields, including pharmacology (Milinkevich et al., 2008).

Pharmacological Potential

  • SOCE Inhibition for Therapeutic Use : A study on a series of pyrazole SKF-96365 analogues, including thiazole derivatives, found their potential in inhibiting store-operated Ca2+ entry (SOCE), which can be significant for treating conditions related to endoplasmic reticulum (ER) Ca2+ release (Dago et al., 2018).
  • Antioxidant Properties : Thiazole derivatives have shown promise as antioxidants. QSAR-analysis of certain derivatives revealed that their antioxidant activity is influenced by various molecular descriptors, highlighting their potential in the development of new antioxidants (Drapak et al., 2019).

Material Science and Industrial Applications

  • Corrosion Inhibition : A study explored the effectiveness of certain thiazole derivatives as corrosion inhibitors for mild steel. These derivatives demonstrated high efficiency in protecting mild steel in acidic media, making them valuable for industrial applications (Chugh et al., 2019).

Properties

IUPAC Name

(1S)-1-(1,3-thiazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS.ClH/c1-4(7)5-2-6-3-8-5;/h2-4,7H,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGJSNMDNXPFLR-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CS1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CS1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.